molecular formula C25H17Cl2FN4O2 B3002267 N-(3-chloro-4-fluorophenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1185001-28-8

N-(3-chloro-4-fluorophenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No.: B3002267
CAS No.: 1185001-28-8
M. Wt: 495.34
InChI Key: SBMWOFDVHQVFJM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidoindole core, which is known for its biological activity. The presence of chloro and fluoro substituents on the phenyl ring, as well as the chlorobenzyl group, contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide typically involves multiple steps, including the formation of the pyrimidoindole core and subsequent functionalization. One common synthetic route may involve:

    Formation of the Pyrimidoindole Core: This step can be achieved through a cyclization reaction involving an appropriate indole derivative and a pyrimidine precursor under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzyl halide and a suitable nucleophile.

    Functionalization of the Phenyl Ring: The chloro and fluoro substituents on the phenyl ring can be introduced through electrophilic aromatic substitution reactions using chlorinating and fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structure allows it to interact with biological targets, making it a potential candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound may exhibit pharmacological activity, leading to its investigation as a potential therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
  • N-(4-fluorophenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
  • N-(3-chloro-4-methylphenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents may enhance its binding affinity to molecular targets or alter its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Cl2FN4O2/c26-18-7-3-1-5-15(18)12-31-14-29-23-17-6-2-4-8-21(17)32(24(23)25(31)34)13-22(33)30-16-9-10-20(28)19(27)11-16/h1-11,14H,12-13H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMWOFDVHQVFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NC5=CC(=C(C=C5)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Cl2FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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